3-(Pyrimidin-5-yl)azetidin-3-ol
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Overview
Description
3-(Pyrimidin-5-yl)azetidin-3-ol is a heterocyclic compound that features a pyrimidine ring attached to an azetidine ring with a hydroxyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-5-yl)azetidin-3-ol typically involves the reaction of pyrimidine derivatives with azetidine intermediates. One common method involves the use of catalytic systems such as CuCl and 6-methylpicolinic acid in the reaction of 5-bromopyrimidin-4-amines with alkynes . Another approach includes the use of microwave-assisted reactions and pyrrole-based reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-5-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaClO2 and TEMPO for oxidation, reducing agents like NaBH4 for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
3-(Pyrimidin-5-yl)azetidin-3-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-5-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidines: These compounds share structural similarities with 3-(Pyrimidin-5-yl)azetidin-3-ol and exhibit similar biological activities.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature a pyrimidine ring and are known for their diverse biological activities.
Uniqueness
This compound is unique due to the presence of both a pyrimidine ring and an azetidine ring with a hydroxyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H9N3O |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-pyrimidin-5-ylazetidin-3-ol |
InChI |
InChI=1S/C7H9N3O/c11-7(3-10-4-7)6-1-8-5-9-2-6/h1-2,5,10-11H,3-4H2 |
InChI Key |
LTFZOSMHWFBARJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=CN=CN=C2)O |
Origin of Product |
United States |
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